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molecular formula C7H9NOS B8739393 5-Thiazolecarboxaldehyde, 2-ethyl-4-methyl-

5-Thiazolecarboxaldehyde, 2-ethyl-4-methyl-

Cat. No. B8739393
M. Wt: 155.22 g/mol
InChI Key: NHEVNDJWJORHNV-UHFFFAOYSA-N
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Patent
US06515124B2

Procedure details

Manganese dioxide (9.50 g, 109.3 mmol) was added to a solution of 2-ethyl-4-methylthiazole-5-methanol (Example 30; 0.86 g, 5.5 mmol) in dichloromethane (200 mL). The mixture was allowed to stir at room temperature for 72 h and then was filtered through Celite®. The filter cake was washed with dichloromethane (200 mL) and the combined filtrates were concentrated to give 2-ethyl-4-methylthiazole-5-carboxaldehyde (0.48 g, 57% yield) as a colorless oil.
Quantity
0.86 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
9.5 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[S:4][C:5]([CH2:9][OH:10])=[C:6]([CH3:8])[N:7]=1)[CH3:2]>ClCCl.[O-2].[O-2].[Mn+4]>[CH2:1]([C:3]1[S:4][C:5]([CH:9]=[O:10])=[C:6]([CH3:8])[N:7]=1)[CH3:2] |f:2.3.4|

Inputs

Step One
Name
Quantity
0.86 g
Type
reactant
Smiles
C(C)C=1SC(=C(N1)C)CO
Name
Quantity
200 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
9.5 g
Type
catalyst
Smiles
[O-2].[O-2].[Mn+4]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at room temperature for 72 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
was filtered through Celite®
WASH
Type
WASH
Details
The filter cake was washed with dichloromethane (200 mL)
CONCENTRATION
Type
CONCENTRATION
Details
the combined filtrates were concentrated

Outcomes

Product
Details
Reaction Time
72 h
Name
Type
product
Smiles
C(C)C=1SC(=C(N1)C)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.48 g
YIELD: PERCENTYIELD 57%
YIELD: CALCULATEDPERCENTYIELD 56.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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